3-Methyl-4-vinyl-1H-indole
Description
Significance of Indole (B1671886) Core in Advanced Organic Synthesis
The indole nucleus serves as a fundamental scaffold in a multitude of bioactive compounds, including alkaloids, neurotransmitters like serotonin (B10506) and melatonin, and the essential amino acid tryptophan. irjmets.combohrium.com This widespread presence in biologically active molecules has made the indole core a privileged structure in medicinal chemistry and drug discovery. semanticscholar.orgbohrium.com Its electron-rich nature makes it highly reactive towards electrophilic substitution, primarily at the C3-position, allowing for diverse functionalization. irjmets.com This reactivity, coupled with the stability of the aromatic system, makes indole a versatile precursor for the construction of complex molecular architectures. semanticscholar.orgirjmets.com
Modern synthetic strategies, including metal-catalyzed reactions and C-H activation, have further expanded the toolkit for creating intricate indole-based structures with high efficiency and selectivity. semanticscholar.orgresearchgate.net The development of green chemistry approaches, such as reactions in aqueous media, is also a significant area of advancement in indole synthesis. nih.gov
Overview of Functionalized Indole Derivatives in Synthetic Chemistry
Functionalized indole derivatives are indispensable building blocks in organic synthesis, enabling the creation of a wide array of valuable compounds. nih.govrsc.org The ability to introduce various substituents at different positions of the indole ring allows for the fine-tuning of its electronic and steric properties, which in turn influences the reactivity and biological activity of the resulting molecules. irjmets.com
Common functionalization strategies include:
N-Functionalization: Modification at the nitrogen atom (N-1 position) is a key strategy for creating diverse indole derivatives with varied pharmacological properties. researchgate.net
C2-Functionalization: Introducing substituents at the C2-position is another important route to novel indole compounds. researchgate.net
C3-Functionalization: The C3-position is the most nucleophilic and is frequently targeted for electrophilic substitution, leading to a vast number of 3-substituted indole derivatives. acs.orgrsc.org
Multi-component reactions (MCRs) involving indoles have emerged as a powerful tool for the efficient synthesis of complex, polycyclic structures with potential biomedical applications. rsc.org These reactions allow for the formation of multiple bonds in a single operation, offering high atom economy and molecular diversity. rsc.orgacs.org The development of novel catalysts and reaction conditions continues to expand the scope of indole functionalization, providing access to previously unattainable molecular scaffolds. beilstein-journals.org
Structure
3D Structure
Properties
Molecular Formula |
C11H11N |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
4-ethenyl-3-methyl-1H-indole |
InChI |
InChI=1S/C11H11N/c1-3-9-5-4-6-10-11(9)8(2)7-12-10/h3-7,12H,1H2,2H3 |
InChI Key |
NWQLINYLHVILRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=CC=CC(=C12)C=C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 Methyl 4 Vinyl 1h Indole
Cycloaddition Reactions
The vinyl group at the C4 position, in conjugation with the indole (B1671886) ring, imparts diene-like character to 3-Methyl-4-vinyl-1H-indole, making it a valuable participant in cycloaddition reactions. These reactions are fundamental in constructing complex polycyclic frameworks.
Intermolecular Diels-Alder Reactions of Vinyl Indoles
Vinyl indoles, such as this compound, serve as effective dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This reactivity allows for the synthesis of various carbazole (B46965) derivatives. The reaction involves the vinyl indole acting as a 4π-electron component reacting with a 2π-electron component, the dienophile. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of dienophile, catalyst, and reaction conditions.
For instance, the reaction of 3-vinylindoles with dienophiles like N-phenylmaleimide or methyl acrylate (B77674) can be carried out under thermal or microwave conditions to produce tetrahydrocarbazoles. acs.org Lewis acid catalysts, such as aluminum chloride (AlCl₃), can be employed to activate the dienophile, often leading to a preference for the endo cycloadduct. acs.org In some cases, Michael addition can be a competing reaction pathway. acs.org The use of bifunctional organocatalysts can facilitate asymmetric Diels-Alder reactions, providing access to optically active tetrahydro- and hexahydrocarbazoles with high yields and enantioselectivities. acs.org
The general scheme for the intermolecular Diels-Alder reaction of a vinyl indole is presented below:
| Diene | Dienophile | Product |
| 3-Vinyl-1H-indole derivative | N-Phenylmaleimide | Tetrahydrocarbazole derivative |
| 3-Vinyl-1H-indole derivative | Methyl Acrylate | Tetrahydrocarbazole derivative |
| 3-Vinyl-1H-indole derivative | Dimethyl Acetylenedicarboxylate | Carbazole derivative (after oxidation) |
Intramolecular Imino Diels-Alder Reactions of 3-Vinyl Indoles
The vinyl indole moiety is also a key component in intramolecular Diels-Alder reactions, particularly in the synthesis of complex alkaloids. A notable application is the intramolecular imino Diels-Alder reaction of a 3-vinyl indole, which has been successfully applied to the total synthesis of (±)-eburnamonine. d-nb.inforesearchgate.netgoogle.com In this strategy, an imine is tethered to the indole nitrogen. The vinyl group at C3 acts as the diene, and the imine functions as the dienophile.
This cycloaddition can be promoted under various conditions, including thermal, acid catalysis (e.g., trifluoroacetic acid), or with lithium perchlorate. researchgate.net Acid catalysis has been shown to be particularly efficient, leading to shorter reaction times and higher yields. d-nb.info The reaction proceeds with high stereospecificity, leading to exclusive cis ring fusion in the resulting pentacyclic system. d-nb.info
A summary of conditions for a representative intramolecular imino Diels-Alder reaction is shown in the table below. d-nb.info
| Entry | Conditions | Time (h) | Yield (%) |
| 1 | Benzene (B151609), 50 °C, 1.0 equiv CF₃COOH | 0.5 | 92 |
| 2 | Benzene, 180 °C | 144 | 80 |
| 3 | 5.0 M LiClO₄-Et₂O, 25 °C | 96 | 93 |
Ene Reactions in Domino Sequences
In addition to Diels-Alder reactions, the vinyl group of this compound can participate in ene reactions. These reactions are often observed in domino sequences, following an initial Diels-Alder cycloaddition. acs.org An ene reaction involves the reaction of an alkene containing an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile).
A sequential one-pot, three-component strategy involving a Diels-Alder reaction followed by an ene reaction has been developed for the diastereoselective synthesis of functionalized carbazoles. acs.orgmdpi.com This sequence typically involves:
An intermolecular Diels-Alder reaction between a 3-vinyl-1H-indole and a suitable dienophile.
An intermolecular ene reaction between the resulting Diels-Alder adduct and an enophile.
This methodology provides rapid access to unsaturated carbazole frameworks, which are present in numerous biologically active compounds. mdpi.com The use of chiral organocatalysts in the initial Diels-Alder step allows for the synthesis of highly enantiomerically enriched unsaturated carbazoles. mdpi.com
Oxidative Transformations of Indole Derivatives
The indole nucleus and the vinyl substituent in this compound are both susceptible to oxidation. The specific outcome of an oxidative transformation depends heavily on the oxidant and the reaction conditions.
A well-known oxidative reaction of indoles is the oxidative cleavage of the C2=C3 double bond, often referred to as the Witkop oxidation. d-nb.info This transformation converts the indole ring into a 2-ketoacetanilide derivative. A variety of oxidants can be used, including hydrogen peroxide (H₂O₂), urea-hydrogen peroxide, or meta-chloroperoxybenzoic acid (mCPBA), often in polar solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). d-nb.inforesearchgate.net This reaction is a key step in the synthesis of quinolones and other bioactive compounds. d-nb.info
The vinyl group itself can also be a site of oxidation. Oxidative cleavage of the vinyl double bond, for example using ozonolysis or enzymatic methods with peroxidases or laccases, would be expected to yield a 4-formyl-3-methyl-1H-indole. google.com Such enzymatic methods represent a greener alternative to traditional chemical methods, using molecular oxygen as the oxidant. google.com
Reductive Transformations of the Indole Nucleus
The indole ring of this compound can undergo reduction to form indoline (B122111) (2,3-dihydroindole) derivatives. This transformation typically involves the reduction of the C2=C3 double bond. Catalytic hydrogenation using transition metal catalysts (e.g., palladium, platinum, rhodium) is a common method.
More recently, metal-free approaches have been developed. For instance, a Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch ester as the hydrogen source can efficiently reduce 3H-indoles to optically active indolines with high enantioselectivity. organic-chemistry.org While this applies to the tautomeric form of certain indoles, it highlights the potential for asymmetric reduction of the indole core.
Simultaneously, the vinyl group at the C4 position is also susceptible to reduction. Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) would likely reduce both the vinyl group and the indole C2=C3 double bond. Selective reduction of the vinyl group while preserving the indole aromaticity, or vice versa, would require careful selection of catalysts and reaction conditions. For example, transfer hydrogenation methods can sometimes offer greater selectivity.
Electrophilic Substitution Patterns at Indole Positions
The indole ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. The most nucleophilic position is C3, followed by C2 and then the positions on the benzene ring (C4, C5, C6, C7). In this compound, the C3 position is already substituted with a methyl group.
The directing effects of the existing substituents (the 3-methyl group and the 4-vinyl group) will govern the position of further electrophilic attack.
3-Methyl Group: This is a weakly activating, electron-donating group. It enhances the electron density of the indole ring, particularly at the C2 position.
4-Vinyl Group: The vinyl group's effect is more complex. It can withdraw electron density via resonance (acting as a deactivating group) but can also donate electron density to stabilize adjacent carbocation intermediates.
Given that the C3 position is blocked, electrophilic attack is most likely to occur at the C2 position or on the benzene portion of the nucleus. The methyl group at C3 sterically hinders and electronically directs away from C2 to some extent, but C2 remains a reactive site for indoles. nih.gov
On the benzene ring, the positions are influenced by both the indole nitrogen (a strong activating, ortho-, para-director relative to the benzene ring) and the existing substituents. The nitrogen directs incoming electrophiles primarily to the C4 and C6 positions. In this specific molecule, C4 is occupied. Therefore, electrophilic substitution on the benzene ring is most likely to occur at the C6 position , which is para to the nitrogen atom and avoids steric hindrance from the C4-vinyl group. The C2 position also remains a potential site for substitution. nih.gov The precise outcome would depend on the nature of the electrophile and the reaction conditions. libretexts.orgorganicchemistrytutor.comlibretexts.org
Reactions with Michael Acceptors Leading to 3-Substituted Productsachemblock.com
A comprehensive review of scientific literature and chemical databases did not yield specific studies on the Michael addition reactions of this compound. The inherent nucleophilicity of the indole C3 position is well-documented in Michael reactions; however, in the specified compound, this position is substituted with a methyl group, precluding direct C3-alkylation via this pathway.
Alternative reaction pathways, such as the vinyl group at the C4 position acting as a Michael acceptor or the indole nucleus reacting at a different position, are plausible but are not documented for this specific molecule. Without experimental data, any discussion on reaction conditions, yields, and product characterization would be purely speculative. Therefore, no detailed research findings or data tables can be presented for this subsection.
Catalysis in the Synthesis and Reactions of 3 Methyl 4 Vinyl 1h Indole
Transition Metal Catalysis in Indole (B1671886) Functionalization
Transition metals such as palladium, copper, iridium, nickel, manganese, rhodium, and gold have proven highly effective in catalyzing a diverse range of transformations on the indole nucleus. nih.gov These metals, often in various oxidation states, can activate different positions of the indole ring, facilitating reactions that would otherwise be challenging. The strategic use of directing groups can further enhance regioselectivity, allowing for precise modification of the indole scaffold. researchgate.net
Palladium stands out as a versatile and widely used catalyst in organic synthesis due to its tolerance of numerous functional groups and its efficacy in various synthetic protocols. nih.gov
C-H Functionalization: Palladium-catalyzed C-H functionalization allows for the direct formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials like halogenated compounds. nih.gov For instance, the oxidative coupling of indole-3-carboxylic acids with alkenes, catalyzed by palladium, proceeds through a directed C-H vinylation at the C2 position, followed by decarboxylation, to yield 2-vinylated indoles. acs.orgnih.gov This strategy provides a direct route to vinyl-substituted indoles. Similarly, a C-H functionalization approach has been developed for the regio- and stereo-controlled synthesis of Z-β-fluorovinyl indoles exclusively at the C-2 position using Z-fluorovinyl iodonium salts. researchgate.netnih.gov The catalytic cycle for these transformations is often proposed to involve a Pd(II)/Pd(IV) pathway, initiated by an electrophilic C-2 palladation of the indole ring. nih.gov
C-N Coupling: Palladium-catalyzed C-N cross-coupling reactions are powerful methods for synthesizing N-arylindoles, which are common motifs in biologically active compounds. acs.orgorganic-chemistry.org Efficient protocols utilize bulky, electron-rich phosphine ligands in conjunction with palladium sources like Pd₂(dba)₃ to couple indoles with a wide range of aryl halides (iodides, bromides, chlorides) and triflates. organic-chemistry.org These methods have been integrated into one-pot tandem reactions, for example, combining nucleophilic substitution with Pd-catalyzed C-N cross-coupling to rapidly assemble multisubstituted indole-3-carboxylic acids. acs.org
Oxidative Heck Reactions: The oxidative Heck reaction, or Fujiwara-Moritani reaction, enables the direct alkenylation of arenes and heteroarenes. nih.govarabjchem.org In the context of indoles, this reaction provides a pathway to 3-alkenyl substituted products. nih.gov For example, indole can react with methyl acrylates in the presence of Pd(OAc)₂ and an oxidant system to yield 3-vinyl indoles. nih.govarabjchem.org More complex transformations, such as palladium-catalyzed intramolecular Heck dearomatization, can be used to construct polycyclic indolines containing functionalities like 1,1-difluoroethylene units. nih.govrsc.org These reactions proceed via the formation of a benzyl-Pd(II) intermediate, which can then undergo further transformations. nih.gov
Table 1: Selected Palladium-Catalyzed Reactions for Indole Functionalization
| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| C-2 Vinylation | Pd(OAc)₂ / Cu(OAc)₂ | Indole-3-carboxylic acid, Alkene | 2-Vinylindole | acs.orgnih.gov |
| C-2 β-Fluorovinylation | Pd(OAc)₂ | Indole, Z-Fluorovinyl iodonium salt | Z-β-Fluorovinyl indole | researchgate.netnih.gov |
| N-Arylation | Pd₂(dba)₃ / Bulky phosphine ligand | Indole, Aryl halide/triflate | N-Arylindole | organic-chemistry.org |
| Oxidative Heck | Pd(OAc)₂ / Oxidant | Indole, Methyl acrylate (B77674) | 3-Alkenylindole | nih.gov |
| Intramolecular Heck | Pd(0) / Ligand | Aryl bromide-tethered indole | Polycyclic indoline (B122111) | nih.govrsc.org |
Copper catalysts offer a cost-effective and efficient alternative for various indole functionalization reactions.
Dehydrogenation: Copper-catalyzed dehydrogenation is a key method for the synthesis of aromatic heterocycles from their saturated or partially saturated precursors. A range of indolines can be effectively dehydrogenated to the corresponding indoles using a copper complex catalyst, with O₂ serving as the oxidant, often at room temperature. acs.org This process is also integral to oxidative dearomatization reactions, where a copper(II) catalyst facilitates a single-electron-transfer oxidation to form a radical-cation intermediate, leading to the construction of complex spirocyclic indolenines. cell.com
Cascade Annulation: Copper catalysis is particularly effective in promoting cascade or tandem reactions to build complex molecular architectures in a single pot. One strategy involves a (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines to produce 2,3-disubstituted indoles. acs.orgnih.gov Another approach is the one-pot synthesis of multisubstituted indoles from aryl iodides and enamines through a tandem Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling. organic-chemistry.org Copper-mediated cascade C-H/N-H annulation of indolocarboxamides with arynes has also been developed to construct tetracyclic indoloquinoline alkaloids. acs.org
Table 2: Examples of Copper-Catalyzed Transformations
| Reaction Type | Catalyst System | Starting Materials | Product Type | Reference(s) |
|---|---|---|---|---|
| Dehydrogenation | Copper complex / O₂ | Indolines | Indoles | acs.org |
| Oxidative Dearomatization | Cu(TFA)₂·xH₂O / K₂S₂O₈ | Indole derivatives | Spirocyclic indolenines | cell.com |
| (4+1) Cascade Annulation | Copper catalyst | Terminal alkynes, 2-(Tosylmethyl)anilines | 2,3-Disubstituted indoles | acs.orgnih.gov |
| Tandem Ullmann/CDC | CuI / Johnphos | Aryl iodides, Enamines | Multisubstituted indoles | organic-chemistry.org |
| C-H/N-H Annulation | Copper mediator | Indolocarboxamides, Arynes | Indoloquinolines | acs.org |
Iridium complexes are highly effective catalysts, particularly in asymmetric hydrogenation and hydrogen transfer reactions.
Hydrogen Transfer: Iridium-catalyzed hydrogen transfer provides a green alternative to traditional oxidation methods that often rely on heavy metal oxidants. organic-chemistry.org Using a catalyst like [IrCp*Cl₂]₂ with a co-oxidant, substituted benzylic alcohols can be converted into various indoles. organic-chemistry.orgacs.org This process enables efficient oxidation and cyclization steps. organic-chemistry.org Iridium catalysts also facilitate transfer hydrogenation where indolines act as both a coupling partner and a hydrogen donor, enabling the synthesis of functionalized N-heteroarenes. nih.gov
C-H Addition and Asymmetric Hydrogenation: Iridium catalysts with chiral N,P ligands are capable of preparing chiral indolines with high enantioselectivity through the asymmetric hydrogenation of N-protected indoles. researchgate.net These reactions can be performed at elevated temperatures while maintaining excellent enantiomeric excesses. researchgate.net Furthermore, unprotected indoles can be converted to enantiomerically enriched indolines through a two-step process involving Brønsted acid-mediated isomerization followed by asymmetric hydrogenation with chiral iridium catalysts. rsc.org
Table 3: Iridium-Catalyzed Reactions Involving Indoles
| Reaction Type | Catalyst System | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| Hydrogen Transfer | [IrCp*Cl₂]₂ / p-Benzoquinone | Substituted benzylic alcohols | Substituted indoles | organic-chemistry.orgacs.org |
| Transfer Hydrogenation | Iridium catalyst | Indolines, 1,8-Naphthyridines | Functionalized N-heteroarenes | nih.gov |
| Asymmetric Hydrogenation | Ir catalyst / Chiral N,P ligand | N-Protected indoles | Chiral indolines | researchgate.net |
| Asymmetric Hydrogenation | [Ir(P-OP)]⁺ complex / Brønsted acid | Unprotected indoles | Enantioenriched indolines | rsc.org |
Nickel catalysis has emerged as a powerful tool for constructing C(sp³)–C(sp²) bonds, leveraging the unique properties of nickel, such as facile single-electron transfer. nih.govrsc.orgacs.org A novel strategy for the benzylic C(sp³)–H functionalization of indoles involves the combination of photoredox-driven radical generation with nickel catalysis. nih.govrsc.org In this method, the indole substrate is oxidized to form a radical cation, which then deprotonates to generate a key benzylic radical intermediate. nih.gov This radical is intercepted by a Ni⁰ species, which, after oxidative addition with an aryl halide, leads to the formation of the C(sp³)–C(sp²) cross-coupled product. nih.gov This approach allows for the effective coupling of substituted indoles with various aryl (pseudo)halides under mild conditions. nih.govrsc.org
Table 4: Nickel-Catalyzed Benzylic C(sp³)–C(sp²) Cross-Coupling of Indoles
| Reaction Type | Catalysis Approach | Key Intermediates | Coupling Partners | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Benzylic Functionalization | Photoredox / Nickel dual catalysis | Indole radical cation, Benzylic radical | Aryl (pseudo)halides, Acid anhydrides | C-3 Alkyl-arylated/acylated indoles | nih.govrsc.org |
Manganese and rhodium are first- and second-row transition metals, respectively, that catalyze a variety of C-H functionalization reactions on the indole ring.
Manganese Catalysis: Manganese is an earth-abundant metal that has been successfully employed in C-H functionalization. Mn-catalyzed C-H alkenylation of indoles with both terminal and internal alkynes can produce bis/trisubstituted indolylalkenes in a highly regio- and stereoselective manner. rsc.orgsemanticscholar.orgrsc.org The selectivity of these reactions can be controlled by the addition of an acid; in its absence, the reaction can proceed through a [2+2+2] cyclization to yield carbazoles. rsc.orgsemanticscholar.orgrsc.org Ligand-free manganese catalysis has also been used for the selective C(sp²)-H alkylation of indolines with unactivated alkyl bromides. nih.gov
Rhodium Catalysis: Rhodium complexes are highly effective for regioselective C-H activation. researchgate.net Rh(III) catalysts can achieve C2-H alkylation of indoles with diazo compounds, affording good to excellent yields under mild conditions. mdpi.com Dimeric Rh(II) complexes have been used for the regioselective coupling of NH indoles with diazo compounds, showing a preference for the C6 position. snnu.edu.cn The regioselectivity can be steered by using directing groups; for example, an N-PR₂ group can direct arylation to the C7 position. nih.gov Rh(III) catalysis also enables [4+3] annulation reactions between indole derivatives and cyclopropanols to rapidly assemble indole-fused diazepinones. acs.org
Table 5: Manganese and Rhodium-Catalyzed Indole Functionalization
| Metal | Reaction Type | Catalyst | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Manganese | C-H Alkenylation | Mn catalyst / Acid | Indole, Alkynes | Indolylalkenes | rsc.orgsemanticscholar.orgrsc.org |
| Manganese | C(sp²)-H Alkylation | MnBr₂ (ligand-free) | Indoline, Alkyl bromides | Alkylated indoline | nih.gov |
| Rhodium | C2-H Alkylation | Rh(III) complex | Indole, Diazo compounds | C2-alkylated indoles | mdpi.com |
| Rhodium | C6-H Alkylation | Dimeric Rh(II) complex | NH indole, Diazo compounds | C6-alkylated indoles | snnu.edu.cn |
| Rhodium | C7-H Arylation | Rh(I) complex / N-PR₂ director | Indole, Aryl bromides | C7-arylated indoles | nih.gov |
| Rhodium | [4+3] Annulation | Rh(III) complex | Indole derivative, Cyclopropanol | Indole-fused diazepinones | acs.org |
Gold catalysts, typically as electrophilic Au(I) or Au(III) species, are powerful Lewis acids that can activate unsaturated substrates like alkynes and enones toward nucleophilic attack by indoles. thieme-connect.comnih.gov
Gold-catalyzed intermolecular coupling of indoles with carbonyl-functionalized alkynes is a mild and convenient method for producing vinyl indoles. nih.govwhiterose.ac.uk This reaction selectively affords 3-substituted vinyl indoles, and if the C3 position is already occupied, the vinyl substituent is introduced at the C2 position. nih.govwhiterose.ac.uk Gold catalysts like NaAuCl₄·2H₂O also efficiently catalyze the conjugate addition of 3-unsubstituted indoles to α,β-enones, resulting in regioselective alkylation at the C3 position. thieme-connect.com Furthermore, gold catalysis has been employed in cascade reactions, such as the reaction of o-nitroalkynes with indoles to synthesize 2,3'-biindole derivatives. rsc.org Gold-catalyzed benzannulation of alkyne-tethered pyrroles represents a strategy for constructing the indole skeleton itself. acs.org
Table 6: Gold-Catalyzed Reactions of Indoles
| Reaction Type | Catalyst | Substrates | Product Type | Reference(s) |
|---|---|---|---|---|
| Intermolecular Coupling | Cationic Gold(I) | Indole, Carbonyl-functionalized alkyne | 3-Vinylindole or 2-Vinylindole | nih.govwhiterose.ac.uk |
| Conjugate Addition | NaAuCl₄·2H₂O | Indole, α,β-Enone | 3-(3-Oxoalkyl)indole | thieme-connect.com |
| Cascade Reaction | Gold(I) catalyst | o-Nitroalkyne, Indole | 2,3'-Biindole derivative | rsc.org |
| Benzannulation | IPrAuNTf₂ | Pyrrol-yn-glycol derivative | 4-Hydroxyindole | acs.org |
Cobalt-Based Catalytic Systems
Cobalt catalysis has emerged as a cost-effective and sustainable alternative to catalysis with precious metals for a range of organic transformations, including C-H bond functionalization. While direct cobalt-catalyzed reactions on 3-methyl-4-vinyl-1H-indole are not extensively documented, studies on related indole derivatives provide insights into potential applications. For instance, cobalt-catalyzed C(sp3)–H bond functionalization has been developed as an efficient method for the synthesis of various indole derivatives. rsc.orgresearchgate.net This approach typically involves a directing group to achieve site-selectivity.
In the context of vinylindoles, cobalt catalysis has been explored for C-H functionalization. For example, the cobalt-catalyzed, chelation-assisted C-H allylation of (hetero)arenes with cyclopropenes has been reported to proceed smoothly with 3-methyl indole derivatives, affording the corresponding allylated products in good yields. researchgate.net This suggests that the indole nucleus of this compound could be amenable to similar cobalt-catalyzed C-H functionalization reactions, provided a suitable directing group is installed.
Furthermore, cobalt catalysts have been employed in the carboxylation of vinyl triflates using carbon dioxide, a reaction that proceeds with a variety of substrates, including those with indole functionalities. rsc.org Although this does not directly involve the vinyl group of a vinylindole, it highlights the compatibility of cobalt catalysts with the indole core. The direct application of cobalt-based catalytic systems to manipulate the vinyl group of this compound remains an area with potential for future exploration.
Photoredox Catalysis for Radical Generation
Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the generation of radical intermediates under mild conditions. This methodology is particularly well-suited for the functionalization of vinylindoles, as the electron-rich indole moiety can be readily oxidized to a radical cation, which can then undergo a variety of transformations.
Recent studies have demonstrated the utility of photoredox catalysis in promoting radical cation Diels-Alder reactions between vinylindoles and neutral alkenes. unimi.itunimi.it This approach overcomes the limitation of traditional Diels-Alder reactions of electron-rich vinylindoles, which typically require electron-poor dienophiles. By generating the radical cation of the vinylindole, the polarity of the system is reversed, allowing for efficient cycloaddition with electron-rich or neutral alkenes.
For example, a visible light-promoted radical cation [4+2] cycloaddition between 2-vinylindoles and conjugated alkenes has been reported to proceed with good yields and diastereoselectivity. rsc.orgresearchgate.net This reaction is typically catalyzed by an organic photoredox catalyst, such as 4-phenyl-2,4,6-triphenylpyrylium tetrafluoroborate (TPT), under irradiation with blue light. The proposed mechanism involves the single-electron oxidation of the 2-vinylindole to its corresponding radical cation, which then undergoes a stepwise or concerted cycloaddition with the alkene.
The scope of this reaction is broad, tolerating a range of substituents on both the vinylindole and the alkene partner. The table below presents selected examples of the photoredox-catalyzed [4+2] cycloaddition of various 2-vinylindoles with 1,3-cyclohexadiene (1,3-CHD). researchgate.net
| Vinylindole Substituent | Product | Yield (%) |
|---|---|---|
| 4-MeO-C6H4 | 3d | 42 |
| 4-tBu-C6H4 | 3e | 70 |
| 4-F-C6H4 | 3f | 65 |
| 4-Cl-C6H4 | 3g | 68 |
| 4-Br-C6H4 | 3h | 62 |
| 4-CF3-C6H4 | 3i | 55 |
| 3-Me-C6H4 | 3k | 63 |
| 2-Me-C6H4 | 3l | 58 |
| n-Hexyl | 3n | 55 |
These results highlight the potential of photoredox catalysis for the selective functionalization of the vinyl group in this compound, enabling the construction of complex polycyclic scaffolds through radical-mediated pathways.
Mechanistic Investigations
Elucidation of Reaction Pathways and Intermediates (e.g., Electron Transfer, Proton Transfer)
The functionalization of indoles involves various reaction pathways, with the formation of distinct intermediates being crucial to the outcome. Key among these are processes involving electron transfer and proton transfer.
Electron Transfer: The indole (B1671886) nucleus is inherently electron-rich, making it a suitable donor in single-electron transfer (SET) processes. In the context of photoredox catalysis, indoles can be oxidized to form a radical cation intermediate. This pathway is fundamental in many modern C-H functionalization and cycloaddition reactions. The mechanism typically involves the excitation of a photocatalyst by visible light, which then engages in an electron transfer with the indole substrate. For 3-Methyl-4-vinyl-1H-indole, the electron-donating nature of the C3-methyl group would further stabilize the resulting radical cation, potentially enhancing its formation. The radical cation can then react with a variety of radical species or nucleophiles. In some antioxidant mechanisms, the indole N-H can participate in SET to form a cation radical on the nitrogen atom, which is then stabilized by resonance. nih.gov
Proton Transfer: Proton transfer is a fundamental step in the classic electrophilic substitution reactions of indoles. Acid-catalyzed reactions proceed via protonation of the indole ring. While protonation at the C3 position is generally most favorable as it does not disrupt the aromaticity of the benzene (B151609) ring, this position is blocked in this compound. stackexchange.com Therefore, protonation would occur at other positions, such as the nitrogen atom or the C2 position, to form the corresponding indolium ion intermediates.
In the field of asymmetric catalysis, enantioselective proton transfer has emerged as a key strategy for achieving stereocontrol. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, can protonate intermediates in a stereocontrolled manner, leading to the formation of chiral products. This is particularly relevant in reactions involving the vinyl substituent, where protonation of an enol intermediate can establish a new stereocenter. nih.gov
Studies of Radical Mechanisms in Indole Functionalization
Radical reactions offer a complementary approach to traditional polar reactions for indole functionalization. Mechanistic studies have revealed unique selectivity patterns in these processes.
A significant finding is that the regioselectivity of radical addition to the indole core is distinct from that of electrophilic addition. While electrophiles overwhelmingly attack the C3 position, computational and experimental studies have shown that electron-deficient radicals add selectively to the C2 position. nih.gov This selectivity is attributed to a lower energy barrier for addition at C2 and the formation of a more stable benzylic radical intermediate. nih.gov For this compound, functionalization via an intermolecular radical addition would therefore be expected to occur at the C2 position.
Furthermore, vinylindoles are excellent substrates for radical cycloaddition reactions. unimi.it Under visible-light photoredox catalysis, the vinylindole can be converted into a radical cation which then participates in reactions such as a radical cation Diels-Alder reaction with neutral alkenes. unimi.it The 4-vinyl group of this compound could serve as the 2π component in such cycloadditions, allowing for the construction of complex polycyclic scaffolds.
The mechanism of radical scavenging by some C3-substituted indoles has been proposed to involve either hydrogen atom transfer (HAT) from the N-H group to form a resonance-stabilized indolyl radical, or single electron transfer (SET). nih.gov
Mechanistic Insights into Fischer Indole Reaction Variants
The Fischer indole synthesis is a classic and robust method for constructing the indole ring itself. The mechanism has been studied for over a century and is a cornerstone of heterocyclic chemistry. byjus.com To synthesize this compound, the Fischer synthesis would require the reaction of (3-vinylphenyl)hydrazine with propanal .
The established mechanism proceeds through several key steps: alfa-chemistry.comwikipedia.org
Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of the hydrazine (B178648) and the aldehyde to form the corresponding phenylhydrazone.
Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial for enabling the subsequent rearrangement.
nih.govnih.gov-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond at the ortho position of the benzene ring. This is the key bond-forming step that defines the indole scaffold.
Rearomatization and Cyclization: The resulting di-imine intermediate rearomatizes. The nucleophilic aniline-type nitrogen then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.
Ammonia (B1221849) Elimination: Finally, the cyclic aminal intermediate eliminates a molecule of ammonia under acidic conditions to yield the final, energetically favorable aromatic indole. byjus.comwikipedia.org
Substituents on the phenylhydrazine (B124118) ring can influence the reaction. Electron-donating groups tend to accelerate the nih.govnih.gov-sigmatropic rearrangement, while electron-withdrawing groups hinder it. youtube.com The vinyl group at the meta-position of the phenylhydrazine would have a modest electronic effect on the key rearrangement step.
Stereochemical Control and Enantioselectivity Studies in Vinyl Indole Reactions
Vinylindoles are highly versatile building blocks in asymmetric synthesis, capable of participating in a wide range of stereocontrolled reactions. rsc.orgmdpi.com The vinyl group of this compound can act as a dienophile or participate in various cascade and cycloaddition reactions where stereochemistry is a critical element.
Organocatalysis has been particularly successful in controlling the stereochemical outcome of vinylindole reactions. Chiral phosphoric acids (CPAs) have been identified as exceptionally effective catalysts. The proposed mechanism involves the activation of both the vinylindole and the reaction partner through a network of non-covalent interactions, primarily hydrogen bonding. nih.gov In a typical cascade reaction, the CPA might simultaneously protonate and activate an electrophile while the conjugate base of the acid coordinates with the indole's N-H group, organizing the transition state to favor the formation of one enantiomer over the other. nih.gov
This dual activation model is central to achieving high levels of diastereo- and enantioselectivity in reactions such as:
[4+2] Cycloadditions (Diels-Alder Reactions): 3-Vinylindoles can act as dienes, but more commonly, they serve as the 2π component (dienophile) in inverse-electron-demand Diels-Alder reactions. mdpi.com
Cascade Reactions: Vinylindoles can initiate cascade sequences, such as a vinylogous Michael addition followed by a Friedel-Crafts-type cyclization, to build complex molecular architectures with multiple stereocenters in a single operation. nih.gov
The table below summarizes representative data from studies on analogous vinylindole systems, demonstrating the high levels of stereocontrol achievable with organocatalysis.
| Vinylindole Type | Reaction Type | Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| 7-Vinylindoles | Cascade Michael/Friedel-Crafts | Chiral Phosphoric Acid | >95:5 | 94 to >99% | nih.gov |
| 3-Vinylindoles | [4+2] Cycloaddition | Chiral Phosphoric Acid | up to 93:7 | up to 98% | mdpi.com |
| 3-Vinylindoles | [4+2] Cycloaddition | Bifunctional Thiourea Catalyst | >95:5 | up to 99% | researchgate.net |
Understanding Regioselectivity in Substitutions and Cyclizations of Indoles
The regioselectivity of reactions involving the indole core is a central theme in its chemistry. For this compound, the C3 position is blocked, which fundamentally alters the typical reactivity patterns observed for unsubstituted indoles. Electrophilic aromatic substitution (SEAr) and cyclization reactions must therefore occur at other positions. researchgate.net
The potential sites for reaction are the C2 position of the pyrrole (B145914) ring and the C5, C6, and C7 positions of the benzene ring. The C2 position is generally the next most nucleophilic site after C3 in the pyrrole moiety. However, studies on 4-substituted indoles reveal a subtle competition, particularly in intramolecular cyclizations, between attack at the pyrrole ring (C3) and the benzene ring (C5). beilstein-journals.orgnih.gov
In the case of this compound, where C3 is unavailable, the primary competition for electrophilic attack or intramolecular cyclization would likely be between the C2 and C5 positions. The outcome is governed by a balance of several factors:
Inherent Nucleophilicity: The C2 position of the indole is generally more nucleophilic than the C5 position.
Aromaticity: Reaction at C2 requires temporary disruption of the pyrrole aromatic system, while reaction at C5 disrupts the benzenoid aromaticity. The transition state leading to attack at the C3 position (if it were available) is favored because it leaves the benzene ring's aromaticity intact. stackexchange.com
Steric Effects: The C3-methyl group may sterically hinder access to the C2 position for bulky electrophiles.
Reaction Conditions: In intramolecular Friedel-Crafts acylations of 4-substituted indoles, kinetic preference for cyclization onto the C5 position can dominate over the higher inherent nucleophilicity of the pyrrole ring, leading to the formation of 4,5-fused ring systems. beilstein-journals.orgnih.gov
Protecting Groups: The use of electron-withdrawing protecting groups on the indole nitrogen can decrease the nucleophilicity of the C2 and C3 positions, thereby favoring reactions on the benzene ring (e.g., at C5). beilstein-journals.org
The following table summarizes the key factors influencing regioselectivity in such systems.
| Factor | Favors C2-Substitution | Favors C5-Substitution | Reference |
|---|---|---|---|
| Electronic Effects | High inherent nucleophilicity of the pyrrole ring. | Electron-withdrawing N-protecting groups decrease C2 nucleophilicity. | beilstein-journals.org |
| Reaction Type | Radical additions. | Some intramolecular Friedel-Crafts acylations (kinetic control). | nih.govnih.gov |
| Ring Size (in Cyclizations) | Generally favored for the formation of 5- or 6-membered rings. | Can be favored in certain Friedel-Crafts cyclizations, leading to 5- or 6-membered rings fused at C4-C5. | nih.gov |
| Steric Hindrance | Small electrophiles. | Bulky electrophiles may be disfavored at C2 due to the adjacent C3-methyl group. |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties with high accuracy. For indole (B1671886) derivatives, DFT calculations have been instrumental in understanding their structure and reactivity. researchgate.netniscpr.res.in The B3LYP functional, in particular, is a popular choice that balances accuracy with computational cost for studying drug-like molecules. nih.gov
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule. nih.gov For 3-Methyl-4-vinyl-1H-indole, DFT calculations, likely using a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. researchgate.net This process yields optimized bond lengths, bond angles, and dihedral angles.
The electronic structure analysis provides a picture of the molecular orbital compositions and their energy levels. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=C (vinyl) | ~1.34 Å |
| C-C (indole-vinyl) | ~1.48 Å | |
| C-N (pyrrole ring) | ~1.37 Å | |
| Bond Angle | C-C-C (vinyl) | ~120° |
| C-N-C (pyrrole ring) | ~108° |
Application of Quantum Chemical Descriptors
From the optimized electronic structure, various quantum chemical descriptors can be calculated. These descriptors quantify different aspects of a molecule's reactivity and are derived from the principles of conceptual DFT.
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2).
Chemical Softness (S): The reciprocal of hardness (S = 1/2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).
These descriptors help in predicting how this compound will behave in different chemical environments. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile.
Table 2: Calculated Global Reactivity Descriptors for this compound (Note: This data is illustrative and based on general principles, as specific values for this compound were not found.)
| Descriptor | Symbol | Formula | Hypothetical Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.8 |
| LUMO Energy | ELUMO | - | -0.9 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.9 |
| Ionization Potential | I | -EHOMO | 5.8 |
| Electron Affinity | A | -ELUMO | 0.9 |
| Electronegativity | χ | (I+A)/2 | 3.35 |
| Chemical Hardness | η | (I-A)/2 | 2.45 |
| Chemical Softness | S | 1/2η | 0.204 |
Molecular Electrostatic Potential (MESP) Analysis
Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net It is plotted as a 3D map on the electron density surface of the molecule.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In indole derivatives, these regions are typically found around the nitrogen atom and the π-electron-rich regions of the aromatic rings. researchgate.net
Positive Regions (Blue): These areas are electron-deficient and indicate sites for nucleophilic attack. For indole derivatives, positive potential is often located around the hydrogen atoms, particularly the N-H proton. researchgate.net
Neutral Regions (Green): These areas have near-zero potential. nih.gov
For this compound, the MESP surface would reveal the electron-rich nature of the indole ring system and the vinyl group's double bond, highlighting them as potential sites for electrophilic addition. The N-H group would be identified as a primary site for hydrogen bonding and interaction with nucleophiles.
Applications in Advanced Organic Synthesis
Role of 3-Methyl-4-vinyl-1H-indole as a Versatile Building Block for Complex Molecules
This compound serves as a versatile building block primarily due to the dual reactivity of its vinyl group, which can act as both a diene in cycloaddition reactions and as a Michael acceptor. The indole (B1671886) ring itself provides an electron-rich aromatic system that can influence and participate in these transformations. This dual-functionality allows for the rapid construction of polycyclic systems that are central to many natural products and pharmaceutical agents. The methyl group at the C3 position sterically and electronically influences the regioselectivity of reactions, guiding the formation of specific isomers and adding another layer of synthetic control. Its utility is demonstrated in the construction of a variety of fused heterocyclic systems and as a key intermediate in the synthesis of complex alkaloid skeletons.
Synthesis of Fused Heterocyclic Systems
The ability of the vinylindole system to participate in pericyclic reactions is a powerful tool for the synthesis of fused heterocyclic structures. This reactivity is central to the construction of carbazoles, pyridazinoindoles, and pyranoindoles.
The vinyl group of this compound can function as the diene component in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This transformation is a highly efficient method for forming six-membered rings. When reacted with a suitable dienophile, such as a maleimide derivative, a tetrahydrocarbazole skeleton is rapidly assembled.
This initial Diels-Alder adduct can then undergo a subsequent ene reaction or an oxidation/aromatization step to yield the fully aromatic carbazole (B46965) framework. This sequential Diels-Alder/ene reaction strategy represents a powerful and atom-economical approach to synthesizing complex, unsaturated carbazole structures, which are found in numerous biologically active compounds.
Table 1: Representative Diels-Alder Reaction for Tetrahydrocarbazole Synthesis
| Diene | Dienophile | Product |
|---|
The synthetic utility of this compound extends to the construction of fused heterocyclic systems containing more than one heteroatom through hetero-Diels-Alder reactions.
Pyridazino[3,4-b]indoles: By employing azo-dienophiles (compounds with a -N=N- double bond) in a [4+2] cycloaddition, a tetrahydropyridazino[3,4-b]indole core can be synthesized. Subsequent oxidation or rearrangement of this adduct leads to the aromatic pyridazino[3,4-b]indole scaffold. This class of compounds has garnered significant interest due to their potential biological activities mdpi.comresearchgate.net. Historical methods for creating this scaffold include the reaction of 3-phenacyl-oxindoles with hydrazine (B178648) hydrate or the Diels-Alder reaction of indole-propenoates with dicarboxylates mdpi.com. The use of a vinylindole provides a more direct route to the fused system.
Pyrano[3,4-b]indoles: Analogously, the reaction of this compound with activated carbonyl compounds or α,β-unsaturated ketones as dienophiles can lead to the formation of the pyrano[3,4-b]indole skeleton. This scaffold is a key feature in a novel class of inhibitors of the HCV NS5B RNA-dependent RNA polymerase, highlighting its pharmaceutical relevance nih.gov. The reaction proceeds via a hetero-Diels-Alder mechanism where the vinylindole acts as the diene and the carbonyl compound serves as the heterodienophile.
While the classical formation of 3,3'-bisindolylmethanes (BIMs) involves the reaction of two indole molecules with an aldehyde or ketone, a related and important reaction involves the acid-catalyzed hydroarylation of vinylindoles. In this context, the vinyl group of this compound can be protonated under acidic conditions to generate a resonance-stabilized benzylic carbocation. This electrophilic intermediate is then readily attacked by a nucleophilic indole (either another molecule of the starting material or a different indole derivative) at the C3 position. This reaction provides a direct route to constructing asymmetric bis-heteroarylmethanes, where two different indole units are linked, offering a rapid increase in molecular complexity.
Intermediates for Alkaloid Synthesis
The indole ring is a fundamental structural motif in a vast class of natural products known as indole alkaloids nih.gov. Many complex alkaloids, such as those from the Aspidosperma and Iboga families, contain intricate polycyclic frameworks built upon the indole nucleus. The synthetic strategies outlined above, which use this compound to construct carbazole and other fused heterocyclic systems, are directly applicable to the synthesis of these natural products. The carbazole unit, for instance, is the core of many bioactive alkaloids. By providing an efficient entry into these key structural motifs, this compound serves as a crucial intermediate in the total synthesis of various indole alkaloids.
Development of Novel Synthetic Methodologies through this compound Reactivity
The unique reactivity of this compound and related vinylindoles has spurred the development of new synthetic methods. The exploration of domino or cascade reactions, such as the one-pot Diels-Alder/ene sequence for carbazole synthesis, exemplifies a modern approach to organic synthesis that prioritizes efficiency by minimizing purification steps and maximizing bond-forming events in a single operation.
Furthermore, the development of asymmetric variants of these reactions, often employing chiral organocatalysts, allows for the enantioselective synthesis of complex, polycyclic indole derivatives. These advancements showcase how the inherent reactivity of building blocks like this compound can be harnessed to develop innovative and powerful synthetic transformations, pushing the boundaries of molecular construction.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methyl-4-vinyl-1H-indole, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques would be employed for complete spectral assignment.
While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on data from analogous substituted indoles. rsc.org The ¹H NMR spectrum would feature distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the vinylic protons, the C2-H proton, and the C3-methyl protons. The ¹³C NMR spectrum would similarly show unique resonances for each of the 11 carbon atoms in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are estimated values based on known substituent effects in indole systems. Actual experimental values may vary.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 1 | N-H | ~8.0-8.2 (broad s) | - |
| 2 | C-H | ~6.9-7.1 (s) | ~122-124 |
| 3 | C-CH₃ | - | ~112-114 |
| 3a | C | - | ~128-130 |
| 4 | C-Vinyl | - | ~130-132 |
| 5 | C-H | ~7.1-7.3 (d) | ~118-120 |
| 6 | C-H | ~7.0-7.2 (t) | ~121-123 |
| 7 | C-H | ~7.3-7.5 (d) | ~110-112 |
| 7a | C | - | ~136-138 |
| 3-CH₃ | C-H | ~2.3-2.5 (s) | ~9-11 |
| Vinyl-α | C-H | ~6.7-6.9 (dd) | ~135-137 |
Multi-dimensional NMR experiments are essential for unambiguously assigning the predicted resonances and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5, H-6, and H-7) and among the protons of the vinyl group. The vinyl system would display a characteristic pattern, with the α-proton coupling to both geminal β-protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signal for each protonated carbon by linking the proton shifts to their corresponding carbon shifts identified in Table 1. For example, the proton signal at ~2.3-2.5 ppm would correlate with the carbon signal at ~9-11 ppm, confirming the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for mapping out the connectivity of the entire molecule. Key HMBC correlations would include:
The methyl protons (~2.3-2.5 ppm) correlating to C-3, C-2, and C-3a.
The C-2 proton (~6.9-7.1 ppm) correlating to C-3, C-3a, and C-7a.
The vinyl α-proton correlating to the aromatic C-4 and C-5.
The indole N-H proton correlating to C-2, C-7a, and C-3a.
ROESY/NOESY (Rotating-frame/Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations that help to confirm stereochemistry and conformation. For this compound, a key NOE would be observed between the vinyl α-proton and the aromatic H-5 proton, confirming their spatial proximity on the ring. Another expected NOE would be between the C-3 methyl protons and the C-2 proton.
¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom. For indole derivatives, the ¹⁵N chemical shift is sensitive to substitution on the ring. In the case of this compound, the nitrogen atom would be expected to resonate in the typical range for indole nitrogens. Using an HMBC experiment optimized for ¹H-¹⁵N couplings, one could observe correlations from the N-H proton, the C-2 proton, and the C-7 proton to the indole nitrogen, confirming its position and electronic environment.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS is an essential technique for determining the elemental formula of a compound with high accuracy. The molecular formula of this compound is C₁₁H₁₁N. HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique elemental composition.
Table 2: Predicted HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺• (Radical Cation) | C₁₁H₁₁N | 157.0891 |
An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. researchgate.netrsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Indole) | Stretch | ~3400 | Medium, Sharp |
| C-H (Aromatic/Vinyl) | Stretch | 3000-3100 | Medium |
| C-H (Aliphatic -CH₃) | Stretch | 2850-2960 | Medium |
| C=C (Aromatic) | Stretch | ~1600, ~1450 | Medium-Strong |
| C=C (Vinyl) | Stretch | ~1630 | Medium-Weak |
The presence of a sharp band around 3400 cm⁻¹ is indicative of the N-H group of the indole ring. The peaks just above 3000 cm⁻¹ confirm the presence of sp²-hybridized C-H bonds (aromatic and vinyl), while those just below 3000 cm⁻¹ correspond to the sp³-hybridized methyl group. The two strong bands around 990 and 910 cm⁻¹ are highly characteristic of a monosubstituted vinyl group.
X-ray Crystallography for Single-Crystal Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by determining the precise positions of atoms in a crystal lattice. While there is no published crystal structure for this compound, this technique would yield a wealth of information if a suitable single crystal could be grown.
The analysis would confirm the planarity of the indole ring system and provide precise measurements of all bond lengths and angles. nih.gov It would also reveal the conformation of the vinyl group relative to the indole ring. Furthermore, the crystal packing analysis would describe the intermolecular interactions, such as potential N-H···π hydrogen bonding or π-π stacking, that govern the solid-state architecture. nih.govacs.org
Table 4: Typical Bond Lengths Expected in the Crystal Structure of this compound (based on related indole structures)
| Bond | Typical Length (Å) |
|---|---|
| N(1)-C(2) | ~1.37 |
| C(2)-C(3) | ~1.38 |
| C(3)-C(3a) | ~1.44 |
| C(aromatic)-C(aromatic) | ~1.38-1.41 |
| C(vinyl)=C(vinyl) | ~1.34 |
| C(aromatic)-C(vinyl) | ~1.47 |
Obtaining a crystal structure would provide the ultimate confirmation of the compound's constitution and conformation, complementing the data obtained from spectroscopic methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methyl-4-vinyl-1H-indole, and how can purity be ensured?
- Methodology : The compound can be synthesized via refluxing precursors (e.g., indole derivatives with vinylating agents) in acetic acid, followed by recrystallization from polar aprotic solvents like DMF/acetic acid mixtures . Purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) is recommended for isolating intermediates . Purity validation requires NMR (e.g., H and C) to confirm structural integrity and absence of byproducts .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize side reactions like over-alkylation.
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution of bond angles, torsion angles, and substituent orientation . For non-planar rings, Cremer-Pople puckering parameters quantify deviations from planarity .
- Data Interpretation : Compare experimental bond lengths (e.g., C–C = 1.35–1.48 Å) and angles with DFT-calculated values to validate structural hypotheses .
Q. What spectroscopic techniques are critical for characterizing this compound in solution?
- Methodology :
- H NMR: Identify vinyl proton resonances (δ ~5–6 ppm) and indole NH signals (δ ~8–10 ppm) .
- IR: Confirm vinyl C=C stretching (~1600–1680 cm) and indole N–H vibrations (~3400 cm) .
- UV-Vis: Assess conjugation effects (λ ~280–320 nm) for electronic structure analysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cycloaddition reactions?
- Experimental Design :
- Perform kinetic studies under varying temperatures (e.g., 25–80°C) to assess activation parameters.
- Use Hammett plots to correlate substituent effects (σ) with reaction rates in Diels-Alder or [2+2] cycloadditions.
Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound polymorphs?
- Methodology :
- SC-XRD: Differentiate polymorphs via unit cell parameters (e.g., space group symmetry) and hydrogen-bonding networks .
- Solid-state NMR: Compare C chemical shifts with solution NMR to detect polymorphism.
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology :
- Molecular docking: Screen against target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with binding energies ≤ −8 kcal/mol.
- MD simulations: Assess stability of ligand-protein complexes over 100-ns trajectories .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, catalyst loading) to mitigate batch-to-batch variability .
- Crystallography : Use ORTEP-3 for visualizing thermal ellipsoids and SHELXTL for refining disordered structures .
- Data Triangulation : Combine XRD, NMR, and computational data to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
